molecular formula C15H21NO3S B8548650 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone CAS No. 333795-04-3

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone

Cat. No.: B8548650
CAS No.: 333795-04-3
M. Wt: 295.4 g/mol
InChI Key: RJCSZNCZSWMZFH-UHFFFAOYSA-N
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Description

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a methylsulfonylphenyl group, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

333795-04-3

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-[(4-methylsulfonylphenyl)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21NO3S/c1-12(17)16-9-7-14(8-10-16)11-13-3-5-15(6-4-13)20(2,18)19/h3-6,14H,7-11H2,1-2H3

InChI Key

RJCSZNCZSWMZFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone typically involves the reaction of 4-(methylsulfonyl)benzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, modulating their activity. This interaction is facilitated by the presence of the piperidine ring and the methylsulfonylphenyl group, which enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfonyl)phenyl]ethanone
  • 1-[4-(4-Morpholinyl)phenyl]ethanamine
  • 1-(4-Methylsulfanylphenyl)-2-phenyl-1-ethanone

Uniqueness

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone stands out due to its unique combination of a piperidine ring and a methylsulfonylphenyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research .

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